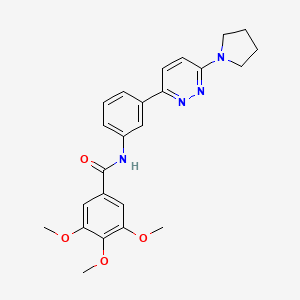

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic ring that enhances binding interactions with biological targets . The presence of the pyrrolidinyl and pyridazinyl moieties further contributes to its pharmacological profile, making it a compound of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of trimethoxyquinone derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Halogenated trimethoxyphenyl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trimethoxybenzamide: Lacks the pyridazinyl and pyrrolidinyl groups, resulting in different biological activities.

3,4,5-Trimethoxyphenylacetic Acid: Another compound with the trimethoxyphenyl group but different pharmacological properties.

3,4,5-Trimethoxyphenethylamine: Known for its psychoactive effects, differing significantly in its mechanism of action.

Uniqueness

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of the trimethoxyphenyl, pyridazinyl, and pyrrolidinyl groups, which together confer a distinct set of biological activities and potential therapeutic applications .

Activité Biologique

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3 with a molecular weight of approximately 414.53 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxy groups and a pyrrolidine moiety.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

-

Cytotoxicity :

- Studies have shown that compounds bearing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4,5-trimethoxyphenyl moieties demonstrated high cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines .

-

Mechanism of Action :

- The cytotoxic effects are primarily attributed to the disruption of microtubule dynamics and induction of cell cycle arrest. Specifically, compounds have been observed to induce G2/M phase arrest and apoptosis in cancer cells through mechanisms involving the activation of c-Jun N-terminal kinase (JNK) .

- Additionally, docking studies suggest that these compounds exhibit high binding affinities to tubulin and cyclin-dependent kinase 2 (CDK-2), further elucidating their potential as anti-cancer agents .

- Resistance Mechanisms :

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cytotoxicity | Significant against MCF-7, A549, PC-3 cell lines |

| Cell Cycle Arrest | Induces G2/M phase arrest |

| Apoptosis Induction | Activates JNK pathway leading to apoptosis |

| Binding Affinity | High affinity for tubulin and CDK-2 |

| Resistance Mechanism | Not a substrate for P-glycoprotein |

Case Study 1: Cytotoxicity Assessment

In a study evaluating various derivatives of the compound, it was found that several analogs exhibited IC50 values in the low micromolar range against MCF-7 cells. The most potent analogs were further subjected to mechanistic studies which revealed that they induced apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors such as cytochrome c release and caspase activation .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that administration of the compound resulted in significant tumor regression in xenograft models. The treatment was associated with reduced tumor proliferation markers and increased apoptosis within the tumor tissue .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQCNRDSGHAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.